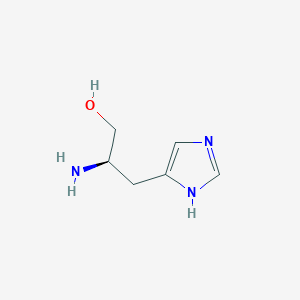
d-Histidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Histidinol is related to Histidine, an essential amino acid used in the biosynthesis of proteins . It contains an α-amino group, a carboxylic acid group, and an imidazole side chain .
Synthesis Analysis
The synthesis of d-Histidinol involves the dephosphorylation of histidinol-phosphate to histidinol . This process is catalyzed by the enzyme histidinol-phosphate phosphatase . The identity of the enzyme(s) catalyzing this step was previously unknown, but recent studies have identified a member of the myoinositol monophosphatase family from Arabidopsis as having histidinol-phosphate phosphatase activity .Molecular Structure Analysis
Histidinol dehydrogenase (HDH), the enzyme that catalyzes the last step of l-histidine biosynthesis, has been studied extensively . In bacteria, HDH is a single chain polypeptide, while in fungi it is the C-terminal domain of a multifunctional enzyme . The active site of HDH holds histidinol in place with the help of a zinc ion .Chemical Reactions Analysis
Histidinol dehydrogenase (HDH) catalyzes the oxidation of histidinol to histidine, using two moles of NAD . This reaction is the final step in the biosynthesis of histidine in bacteria, plants, and fungi .properties
CAS RN |
70142-15-3 |
|---|---|
Molecular Formula |
C6H11N3O |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(2R)-2-amino-3-(1H-imidazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C6H11N3O/c7-5(3-10)1-6-2-8-4-9-6/h2,4-5,10H,1,3,7H2,(H,8,9)/t5-/m1/s1 |
InChI Key |
ZQISRDCJNBUVMM-RXMQYKEDSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@H](CO)N |
Canonical SMILES |
C1=C(NC=N1)CC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-Bromobutyl)sulfanyl]-1,2-dichlorobenzene](/img/structure/B8783251.png)



![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 5-chloro-N,N-dimethyl-](/img/structure/B8783279.png)
![tert-butyl N-[2-(3-formylphenoxy)ethyl]carbamate](/img/structure/B8783286.png)



![6,8-Dibromo-2,3-dimethylimidazo[1,2-a]pyridine](/img/structure/B8783315.png)


